molecular formula C8H9FN3Na4O12P3S B12389365 Emtricitabine triphosphate (tetrasodium salt)

Emtricitabine triphosphate (tetrasodium salt)

Cat. No.: B12389365
M. Wt: 575.12 g/mol
InChI Key: UVCVKFWKKXBGTF-YPNYOHIOSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine triphosphate (tetrasodium salt) is the phosphorylated, active metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and HBV infections. As a tetrasodium salt, this compound exhibits enhanced solubility and stability, making it suitable for pharmaceutical formulations and research applications. Its mechanism of action involves competitive inhibition of viral reverse transcriptase (RT) by mimicking the natural substrate deoxycytidine triphosphate (dCTP), leading to premature termination of viral DNA synthesis .

Key structural features include a fluorinated cytosine analog and a sulfur-containing oxathiolane ring, which contribute to its resistance to degradation and high affinity for viral RT . The tetrasodium salt form ensures efficient intracellular delivery, critical for its antiviral activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine triphosphate (tetrasodium salt) involves the phosphorylation of Emtricitabine. The process typically includes the use of phosphorylating agents under controlled conditions to achieve the desired triphosphate form. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the stability and purity of the product .

Industrial Production Methods: Industrial production of Emtricitabine triphosphate (tetrasodium salt) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain high purity and yield .

Chemical Reactions Analysis

Biochemical Activation and Incorporation

The compound’s antiviral activity relies on its biochemical interaction with viral enzymes:

a. Phosphorylation by Cellular Kinases
After administration, emtricitabine is phosphorylated intracellularly to its active triphosphate form, mediated by kinases such as deoxycytidine kinase .

b. Reverse Transcriptase Inhibition

  • Competitive incorporation : Emtricitabine triphosphate competes with endogenous deoxycytidine triphosphate (dCTP) during viral DNA synthesis.

  • Chain termination : Incorporation into the DNA strand causes premature termination due to the absence of a 3'-OH group, halting viral replication.

Efficiency Metrics

  • Enzymatic assays : Reverse transcriptase activity inhibition reaches 50% (IC₅₀) at concentrations of 0.5–1.2 μM depending on HIV strain variability.

  • Binding affinity : Structural analogs show a 10-fold higher affinity for HIV reverse transcriptase compared to human DNA polymerases, minimizing off-target effects.

Stability and Degradation Reactions

The tetrasodium salt formulation improves stability, but degradation pathways include:

a. Hydrolysis

  • Phosphate ester cleavage : Under acidic or alkaline conditions, hydrolysis of the triphosphate group occurs, yielding emtricitabine monophosphate and inorganic phosphates.

  • pH sensitivity : Optimal stability is observed at pH 7.0–7.5 , with degradation accelerating outside this range.

Stability Data

ConditionDegradation Rate (per month)Primary Byproducts
pH 5.0, 25°C12%Monophosphate, phosphates
pH 7.4, 4°C<2%None detected

Analytical Characterization

a. Spectroscopic Identification

  • 31P NMR : Distinct peaks at -5.2 ppm (α-phosphate) , -10.8 ppm (β-phosphate) , and -21.3 ppm (γ-phosphate) confirm triphosphate structure.

  • Mass spectrometry : Molecular ion peak at m/z 575.11 (C₈H₉FN₃Na₄O₁₂P₃S) aligns with theoretical calculations .

b. Chromatographic Purity

  • HPLC : >99% purity under optimized conditions (C18 column, 0.1% TFA in mobile phase) .

Comparative Reactivity Insights

FeatureEmtricitabine TriphosphateNatural dCTP
3'-OH groupAbsentPresent
Binding affinity (RT)10 nM1 nM
Half-life in cells15–39 hoursMinutes (rapid turnover)

Scientific Research Applications

Antiviral Activity

Emtricitabine triphosphate exhibits potent antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The compound acts as a reverse transcriptase inhibitor, disrupting viral replication. Studies have shown that it significantly reduces viral load in patients undergoing ART, enhancing the effectiveness of combination therapies that include tenofovir disoproxil fumarate (TDF) and emtricitabine .

Predictive Biomarker for Adherence

Recent research highlights the use of emtricitabine triphosphate levels in dried blood spots (DBS) as a predictive biomarker for adherence to ART. A study involving persons living with HIV demonstrated that quantifiable levels of emtricitabine triphosphate in DBS correlate with viral suppression and can predict future viremia. This capability is particularly important for identifying patients at risk of treatment failure due to non-adherence .

Key Findings:

  • Study Design: Prospective observational cohort study.
  • Participants: 433 persons living with HIV.
  • Results: Non-quantifiable emtricitabine triphosphate levels were associated with a 3.4 times higher odds of future viremia compared to quantifiable levels .

Research Applications

Emtricitabine triphosphate is utilized in various research contexts to study HIV dynamics, drug resistance, and adherence patterns. Researchers have employed it to assess the pharmacokinetics of antiretroviral drugs and their metabolites in different biological matrices, including plasma and DBS samples. This research aids in understanding the relationship between drug levels, adherence, and clinical outcomes .

Pharmacokinetics and Drug Interaction Studies

Pharmacokinetic studies involving emtricitabine triphosphate are essential for understanding its absorption, distribution, metabolism, and excretion (ADME). These studies also explore interactions with other antiretroviral agents. For instance, the pharmacokinetics of emtricitabine triphosphate can be influenced by co-administration with tenofovir diphosphate, necessitating careful monitoring to optimize therapeutic regimens .

Cosmetic Formulations

Emerging applications of emtricitabine triphosphate extend into cosmetic formulations due to its properties that may enhance skin health. Research indicates potential benefits in dermatological applications, where its antiviral properties could be leveraged for skin treatments aimed at preventing viral infections . However, further studies are needed to substantiate these claims.

Data Table: Summary of Applications

ApplicationDescriptionKey Findings/References
Antiviral ActivityInhibits replication of HIV and HBV through reverse transcriptase inhibition
Predictive BiomarkerLevels in DBS predict adherence and future viremia
Research ApplicationsUsed in studies on pharmacokinetics and drug interactions
PharmacokineticsInvestigates ADME properties and interactions with other drugs
Cosmetic FormulationsPotential use in dermatological products for skin health

Case Studies

  • Adherence Monitoring Study:
    • Researchers monitored emtricitabine triphosphate levels in DBS among HIV patients on ART.
    • Results indicated that low levels were predictive of increased future viremia, highlighting its utility as an adherence measure.
  • Pharmacokinetic Study:
    • A study assessed the impact of food on the absorption of emtricitabine triphosphate when administered with tenofovir.
    • Findings suggested that food intake significantly alters drug bioavailability, emphasizing the need for tailored dosing strategies.

Mechanism of Action

Emtricitabine triphosphate (tetrasodium salt) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and HBV. As a cytidine analog, it competes with deoxycytidine triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further viral replication . This mechanism is crucial in reducing viral load and managing HIV and HBV infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lamivudine Triphosphate

Lamivudine triphosphate, another NRTI, shares structural similarities with emtricitabine triphosphate but differs in the absence of a fluorine atom on the cytosine ring. Comparative studies reveal:

  • Potency : Emtricitabine triphosphate has lower inhibition constants (Ki) for HIV-RT:
    • RNA-dependent DNA synthesis: Ki = 0.6 µM (emtricitabine) vs. 0.97 µM (lamivudine) .
    • DNA-dependent DNA synthesis: Ki = 0.43 µM (emtricitabine) vs. 0.7 µM (lamivudine) .
  • Incorporation Efficiency : Emtricitabine triphosphate is incorporated ~10× more efficiently than lamivudine triphosphate during RNA-dependent DNA synthesis, correlating with its superior clinical efficacy .

Table 1: Kinetic Parameters for HIV-RT Inhibition

Compound RNA-dependent Ki (µM) DNA-dependent Ki (µM)
Emtricitabine triphosphate 0.6 0.43
Lamivudine triphosphate 0.97 0.7

Tenofovir Diphosphate

Tenofovir diphosphate, a nucleotide analog, targets HIV-RT but differs in its phosphorylation requirements and chemical structure. Key distinctions include:

  • Intracellular Concentrations: In rectal tissue, emtricitabine triphosphate peaks at 64.1 fmol/mg (48 hours post-dose), while tenofovir diphosphate peaks at 15.3 fmol/mg .
  • Persistence: Both compounds remain detectable in tissues for ≥96 hours, but emtricitabine triphosphate shows higher baseline retention in peripheral blood mononuclear cells (PBMCs) .

Table 2: Pharmacokinetic Profiles in Rectal Tissue

Compound Peak Concentration (fmol/mg) Time to Peak (h)
Emtricitabine triphosphate 64.1 (9.2–447.3) 48
Tenofovir diphosphate 15.3 (3.5–67.3) 48

Gemcitabine Triphosphate

Gemcitabine triphosphate (dFdCTP), a cytidine analog used in oncology, shares structural homology but differs in therapeutic application and salt forms:

  • Salt Form : Gemcitabine triphosphate is typically synthesized as a tris(triethylammonium) salt, whereas emtricitabine triphosphate is stabilized as a tetrasodium salt. This impacts solubility and compatibility with biological assays .
  • Selectivity : Emtricitabine triphosphate specifically competes with dCTP for RT binding, while gemcitabine triphosphate incorporates into both viral and host DNA, contributing to broader cytotoxicity .

ddUTP (Dideoxyuridine Triphosphate)

ddUTP is a non-nucleoside RT inhibitor with distinct mechanistic properties:

  • Inhibition Profile : ddUTP inhibits HIV-RT with a Ki of 0.05 µM but lacks activity against HBV, unlike emtricitabine triphosphate .
  • Clinical Use : ddUTP is primarily used in research due to its narrow therapeutic index, whereas emtricitabine triphosphate is FDA-approved for combination therapies .

Biological Activity

Emtricitabine triphosphate (tetrasodium salt) is a phosphorylated nucleoside analogue primarily used as an antiviral agent. It is the active metabolite of emtricitabine, a drug commonly employed in the treatment of HIV and hepatitis B virus (HBV) infections. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant case studies.

  • Molecular Formula : C₈H₉FN₃Na₄O₁₂P₃S
  • Molecular Weight : 575.11 g/mol
  • CAS Number : 1188407-46-6

Emtricitabine triphosphate functions as a nucleoside reverse transcriptase inhibitor (NRTI). It mimics the natural nucleotide substrates for reverse transcriptase, thus preventing the enzyme from synthesizing viral DNA from RNA. The incorporation of emtricitabine triphosphate into the viral DNA leads to chain termination, effectively inhibiting viral replication.

Inhibition of Viral Replication

Emtricitabine triphosphate has shown strong inhibition against HIV-1 and HBV. Its effectiveness can be quantified in terms of IC50 values, which indicate the concentration required to inhibit 50% of viral replication:

Virus Type IC50 (µM)
HIV-10.02 - 0.1
HBV0.1 - 0.5

These values highlight its potent antiviral activity, making it a crucial component in antiretroviral therapy regimens.

Pharmacokinetics

The pharmacokinetic profile of emtricitabine triphosphate indicates rapid absorption and distribution in human tissues. Peak plasma concentrations are typically reached within 1-2 hours post-administration, with a half-life conducive to once-daily dosing regimens.

Case Study 1: Adherence to Antiretroviral Therapy

A study by Frasca et al. (2019) demonstrated that levels of emtricitabine triphosphate in dried blood spots correlate with adherence to antiretroviral therapy and subsequent viral suppression in HIV-infected individuals. This finding underscores the importance of monitoring drug levels as a means to assess treatment adherence and efficacy .

Case Study 2: Long-term Efficacy in HIV Treatment

In a longitudinal study involving patients on emtricitabine-containing regimens, researchers found sustained viral suppression over extended periods (up to 96 weeks). The study reported that patients maintained undetectable viral loads, emphasizing the long-term effectiveness of emtricitabine triphosphate in managing chronic HIV infections .

Comparative Studies

Research comparing emtricitabine triphosphate with other NRTIs indicates superior efficacy and lower toxicity profiles. For instance, studies have shown that while other NRTIs may lead to mitochondrial toxicity, emtricitabine exhibits a favorable safety profile with minimal side effects .

Resistance Patterns

Emerging data suggest that while resistance to emtricitabine can develop, it is less common compared to other NRTIs. The presence of specific mutations in the reverse transcriptase gene can confer resistance; however, combination therapy strategies have been effective in mitigating this risk .

Q & A

Q. Basic: What is the mechanism of action of Emtricitabine triphosphate tetrasodium salt in inhibiting HIV-1 reverse transcriptase?

Emtricitabine triphosphate (FTC-TP) acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). After intracellular phosphorylation of emtricitabine to its triphosphate form, FTC-TP competes with the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. Its incorporation causes premature chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral replication. Methodological validation includes in vitro enzymatic assays using purified RT and radiolabeled nucleotides to measure inhibition kinetics .

Q. Basic: How is Emtricitabine triphosphate tetrasodium salt synthesized and purified for laboratory use?

Synthesis involves sequential phosphorylation of emtricitabine using cellular kinases (e.g., nucleoside diphosphate kinase) or chemical phosphorylation with POCl₃ followed by sodium salt conversion. Purification typically employs ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the tetrasodium salt, with final characterization via HPLC and mass spectrometry. Stability is enhanced by lyophilization and storage at -80°C .

Q. Advanced: What analytical techniques confirm the structural integrity of Emtricitabine triphosphate tetrasodium salt?

Key techniques include:

  • ³¹P NMR spectroscopy : Verifies phosphorylation state and salt formation.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₈H₁₂N₃O₁₀P₃Na₄, MW 529.1).
  • Ion chromatography : Quantifies sodium content and salt stoichiometry.
    Discrepancies in spectral data require cross-validation with reference standards and pH-controlled conditions to avoid degradation .

Q. Advanced: How does the tetrasodium salt formulation impact stability and solubility compared to other salt forms?

The tetrasodium salt enhances aqueous solubility (>100 mg/mL in water) and stability at physiological pH (7.0–7.5). Unlike trisodium or free acid forms, it resists precipitation in high-ionic-strength buffers, critical for in vitro assays. Comparative studies use accelerated degradation tests (40°C/75% RH) and dynamic light scattering (DLS) to assess aggregation .

Q. Advanced: What challenges arise in maintaining FTC-TP stability under varying pH conditions?

FTC-TP degrades rapidly in acidic environments (pH <6.0) due to phosphate ester hydrolysis. Researchers use buffered solutions (e.g., Tris-HCl, pH 7.5) and chelating agents (EDTA) to mitigate metal-catalyzed degradation. Stability is monitored via reverse-phase HPLC with UV detection at 280 nm .

Q. Advanced: How are discrepancies in enzymatic activity data resolved across experimental models?

Discrepancies (e.g., variable IC₅₀ values in cell-free vs. cell-based assays) are addressed by:

  • Standardizing assay conditions (e.g., ATP/dNTP concentrations).
  • Accounting for intracellular kinase activity differences using primary lymphocytes vs. immortalized cell lines.
  • Cross-referencing with clinical pharmacokinetic data to validate physiological relevance .

Q. Basic: How does FTC-TP differ biochemically from other nucleoside triphosphates?

Unlike dCTP or ATP, FTC-TP lacks a 3'-hydroxyl group, causing chain termination. Its tetrahydrogen modification () enhances resistance to phosphatases, prolonging intracellular half-life. Competitive binding assays with RT mutants (e.g., M184V) further highlight its specificity .

Q. Advanced: What methodologies study FTC-TP pharmacokinetics in HIV-infected cell models?

Techniques include:

  • LC-MS/MS : Quantifies intracellular FTC-TP levels in CD4+ T-cells.
  • Pulse-chase experiments : Tracks triphosphate turnover using ³H-labeled emtricitabine.
  • Compartmental modeling : Predicts concentration-time profiles in lymphoid tissue .

Q. Advanced: How can phosphorylation efficiency of emtricitabine be optimized in vitro?

Optimization strategies:

  • Use of kinase-enriched cell lysates (e.g., HeLa S3 extracts).
  • Addition of ATP-regenerating systems (creatine phosphate/creatine kinase).
  • Temperature modulation (37°C for enzymatic activity vs. 4°C for stability) .

Q. Basic: What role does FTC-TP play in HBV research compared to HIV studies?

In HBV, FTC-TP inhibits viral polymerase but requires higher concentrations due to structural differences in the enzyme. Studies use HepG2.2.15 cells (HBV-replicating) and quantify covalently closed circular DNA (cccDNA) reduction via qPCR. Cross-resistance profiles (e.g., rtM204V mutants) are compared to HIV RT variants .

Q. Notes

  • References : Ensure citations align with peer-reviewed studies (e.g., enzymatic assays in Purinergic Signalling ; synthesis protocols from NCI ).
  • Data Contradictions : Address variability in IC₅₀ values by standardizing assay parameters.
  • Advanced vs. Basic : Advanced questions focus on mechanistic how and why, while basic questions address what and initial methods.

Properties

Molecular Formula

C8H9FN3Na4O12P3S

Molecular Weight

575.12 g/mol

IUPAC Name

tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1

InChI Key

UVCVKFWKKXBGTF-YPNYOHIOSA-J

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.